molecular formula C18H17N3 B15163012 N-Methyl-N'-(2-methylquinolin-4-yl)-N-phenylmethanimidamide CAS No. 143158-13-8

N-Methyl-N'-(2-methylquinolin-4-yl)-N-phenylmethanimidamide

Cat. No.: B15163012
CAS No.: 143158-13-8
M. Wt: 275.3 g/mol
InChI Key: MZEDWYVOPHVSKE-UHFFFAOYSA-N
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Description

N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide is a quinoline-based heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide typically involves the reaction of 2-methylquinoline-4-carbaldehyde with N-methyl-N-phenylmethanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives .

Scientific Research Applications

N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to the inhibition of essential cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide
  • N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide
  • N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide

Uniqueness

N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide stands out due to its unique combination of a quinoline ring and a methanimidamide group. This structure imparts specific chemical and biological properties that make it valuable for various research applications .

Properties

CAS No.

143158-13-8

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

N-methyl-N'-(2-methylquinolin-4-yl)-N-phenylmethanimidamide

InChI

InChI=1S/C18H17N3/c1-14-12-18(16-10-6-7-11-17(16)20-14)19-13-21(2)15-8-4-3-5-9-15/h3-13H,1-2H3

InChI Key

MZEDWYVOPHVSKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N=CN(C)C3=CC=CC=C3

Origin of Product

United States

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